molecular formula C21H21FN4O4S B3414041 3-fluoro-4-methoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 946287-40-7

3-fluoro-4-methoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3414041
CAS No.: 946287-40-7
M. Wt: 444.5 g/mol
InChI Key: JTEQPDPZCNMXLY-UHFFFAOYSA-N
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Description

This compound belongs to the sulfonamide class, featuring a benzene sulfonamide core with a fluorine atom at position 3 and a methoxy group at position 4. The sulfonamide nitrogen is substituted with a 4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl group. The morpholine ring enhances solubility due to its hydrophilic nature, while the pyridazine moiety may contribute to binding interactions in biological targets, such as kinases or phosphatases .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O4S/c1-29-20-8-6-17(14-18(20)22)31(27,28)25-16-4-2-15(3-5-16)19-7-9-21(24-23-19)26-10-12-30-13-11-26/h2-9,14,25H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEQPDPZCNMXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Suzuki coupling reaction, which involves the reaction of 3-fluoro-4-methoxyphenylboronic acid with a suitable aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-fluoro-4-methoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in the Sulfonamide-Pyridazine Family

Key structural analogs share the N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide backbone but differ in substituents on the benzene ring:

Compound Name Substituents on Benzene Molecular Weight Key Features Evidence ID
Target Compound 3-Fluoro, 4-Methoxy ~442.44 (estimated) Methoxy enhances electron density; fluorine provides electronegativity. -
G620-0601 3-Fluoro 414.46 Lacks methoxy; simpler substitution pattern.
G620-0351 2-Fluoro 414.46 Fluoro at position 2 may alter steric interactions.
G620-0599 4-Butoxy 476.57 Larger alkoxy group increases lipophilicity.
N-{4-[6-(Morpholin-4-yl)Pyridazin-3-yl]Phenyl}-4-(Trifluoromethyl)Benzene-1-Sulfonamide 4-Trifluoromethyl ~464.46 Strong electron-withdrawing CF3 group; potential enhanced metabolic stability.

Key Observations :

  • Fluoro: Position 3 (Target, G620-0601) vs. position 2 (G620-0351) may influence binding pocket interactions in enzymes or receptors. Trifluoromethyl (CF3): Enhances metabolic stability but may reduce solubility .
  • Morpholine-Pyridazine Motif : Common across analogs, suggesting its role in target engagement (e.g., kinase inhibition via morpholine’s hydrogen-bonding capacity) .

Broader Structural Comparisons

Pyridazine/Pyrimidine-Linked Sulfonamides
  • Example 53 () : Contains a chromen-2-yl-ethyl-pyrazolo[3,4-d]pyrimidin-3-yl group linked to a sulfonamide. The chromene and pyrazole rings introduce rigidity, contrasting with the pyridazine-morpholine flexibility in the target compound .
  • Roginolisibum (): A kinase inhibitor with a morpholine-carbonyl group and benzothiopyrano-pyrazole core. Highlights the therapeutic relevance of morpholine in kinase targeting but diverges in core structure .
Alkoxy and Trifluoromethyl Variants
  • 4-Butoxy Analog (G620-0599) : The butoxy group increases molecular weight (476.57 vs. ~442.44) and lipophilicity (logP ~3.5 vs. ~2.8 estimated for the target), which may affect membrane permeability and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-fluoro-4-methoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-fluoro-4-methoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

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